molecular formula C15H17N5O2 B6962446 1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide

1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide

Cat. No.: B6962446
M. Wt: 299.33 g/mol
InChI Key: JESMNAGOZHRHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide involves its interaction with various molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, while the triazole moiety enhances its ability to form hydrogen bonds with different targets. This leads to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and immune response .

Properties

IUPAC Name

1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-9(14-16-8-17-19-14)18-15(22)12-3-4-13-11(7-12)5-6-20(13)10(2)21/h3-4,7-9H,5-6H2,1-2H3,(H,18,22)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESMNAGOZHRHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)NC(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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